

Physical and chemical properties of 2-Methyl-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Methyl-5-(trifluoromethyl)pyridine

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A Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Methyl-5-(trifluoromethyl)pyridine**, a key building block in modern medicinal and agricultural chemistry. The unique combination of a pyridine scaffold and an electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties to target molecules, making this compound a valuable intermediate in the synthesis of various active ingredients.^{[1][2][3]} This guide covers its core properties, synthesis, applications, and safety protocols to support its effective use in research and development.

Core Properties and Identifiers

Precise identification and understanding of physical properties are fundamental for experimental design and implementation.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	31181-54-1[4][5][6]
Molecular Formula	C ₇ H ₆ F ₃ N[4][5][7]
Molecular Weight	161.12 g/mol [4]
IUPAC Name	2-methyl-5-(trifluoromethyl)pyridine[4][5]
Canonical SMILES	<chem>CC1=NC=C(C=C1)C(F)(F)F</chem> [4]
InChI Key	ZBCOTWQYKCHKQK-UHFFFAOYSA-N[4][5]

Table 2: Physical and Chemical Properties

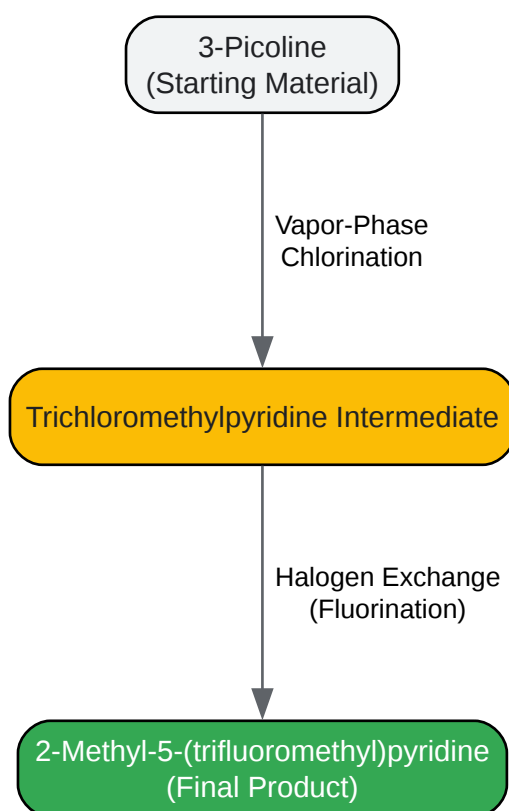
Property	Value	Source
Physical State	Solid[5] / Liquid	Sigma-Aldrich, Fluorochem[5]
Melting Point	-70 °C (-94 °F)	Sigma-Aldrich
Boiling Point	128 - 129 °C (262 - 264 °F)	Sigma-Aldrich
66 - 69 °C @ 56 mmHg[7]	Matrix Scientific[7]	
Density	0.943 g/cm ³ at 25 °C (77 °F)	Sigma-Aldrich

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of industrial chemistry, with several established routes. The most common methods involve the modification of readily available picoline (methylpyridine) precursors.

One prevalent industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (e.g., >300°C) over a transition metal-based catalyst.[1][8] This process first converts the methyl group to a trichloromethyl group, which then undergoes a halogen exchange (Halex) reaction with a fluorine source like hydrogen fluoride (HF) to yield the desired trifluoromethyl group.[1][9]

The trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen and influences the regioselectivity of subsequent reactions on the aromatic ring. This electronic effect is a key factor in the biological activity of many pharmaceutical and agrochemical derivatives.[2]



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A generalized workflow for the synthesis of trifluoromethylpyridines from picoline.

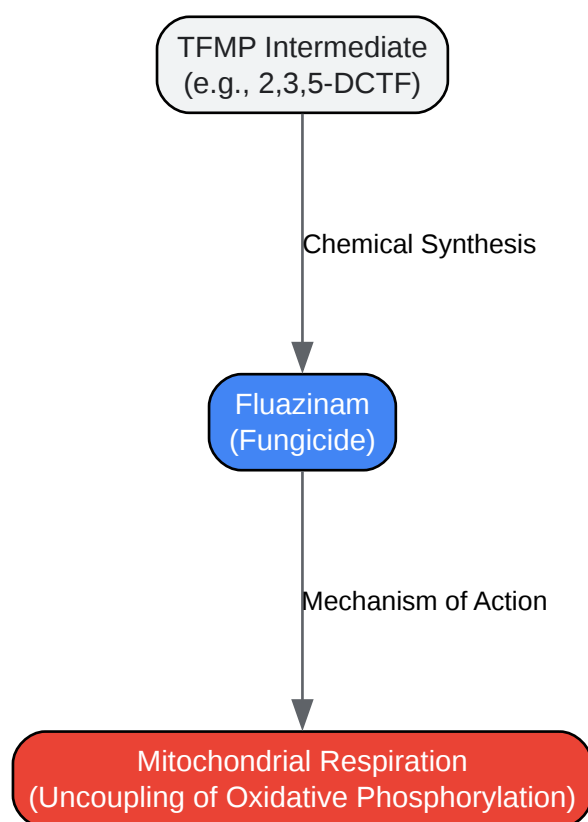
Applications in Research and Development

2-Methyl-5-(trifluoromethyl)pyridine is primarily used as an intermediate or building block. The trifluoromethylpyridine (TFMP) motif it provides is integral to a wide range of commercially successful active ingredients, where it often enhances metabolic stability, binding affinity, and cell permeability.[2][3]

Key Application Areas:

- **Agrochemicals:** Derivatives of TFMP are used to create potent and selective herbicides, insecticides, and fungicides.[1][10]

- Herbicides: The intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is crucial for producing herbicides like Fluazifop-P-butyl.[8]
- Insecticides: The related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a precursor to the insect growth regulator Chlorfluazuron.[10] Another derivative, Flonicamid, is a potent aphicide.[10]
- Fungicides: 2,3,5-DCTF is also used to synthesize the fungicide Fluazinam, which acts by disrupting mitochondrial respiration in fungi.[10]
- Pharmaceuticals: Numerous TFMP-containing compounds are marketed as veterinary and human drugs, with many more currently in clinical trials.[1][3] The CF₃ group and pyridine ring are considered key pharmacophores that contribute to the desired biological activity.[2]



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Application pathway from a TFMP intermediate to a commercial fungicide and its target.

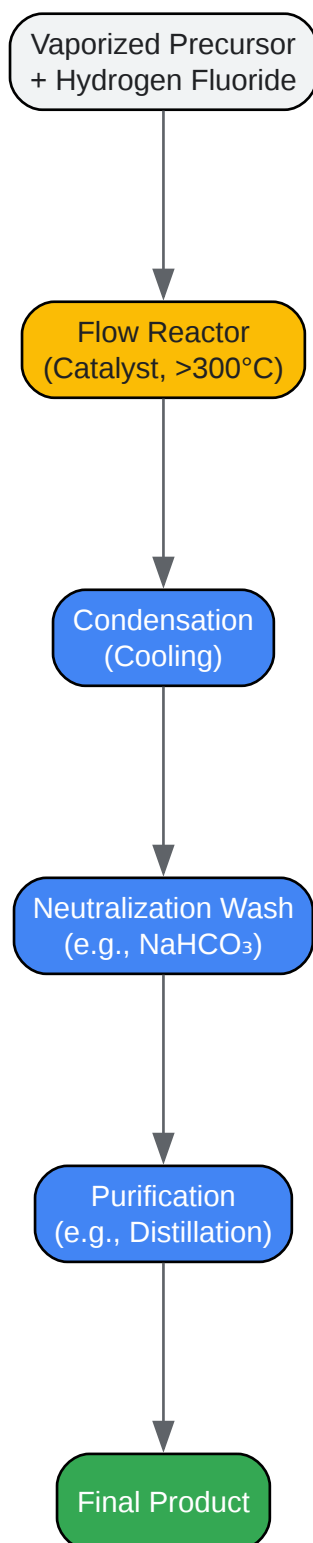
Experimental Protocols

While a specific, detailed laboratory protocol for the synthesis of **2-Methyl-5-(trifluoromethyl)pyridine** is not publicly available, the following section describes a generalized experimental methodology for the key fluorination step, based on established industrial processes.[\[1\]](#)[\[9\]](#)

Conceptual Protocol: Vapor-Phase Fluorination of a Trichloromethylpyridine

- Objective: To convert a (trichloromethyl)pyridine intermediate to the corresponding (trifluoromethyl)pyridine via a halogen exchange reaction.
- Reactants:
 - (Trichloromethyl)pyridine precursor
 - Anhydrous Hydrogen Fluoride (HF)[\[9\]](#)
- Catalyst: A transition metal halide, such as iron(III) chloride (FeCl_3) or iron(III) fluoride (FeF_3), often on a solid support.[\[1\]](#)[\[9\]](#)
- Apparatus: A high-temperature flow reactor suitable for gas-phase reactions with corrosive materials.
- Procedure (Conceptual Steps):
 - The reactor containing the catalyst is heated to the target temperature (typically $>300^\circ\text{C}$).[\[1\]](#)
 - The (trichloromethyl)pyridine precursor is vaporized and co-fed into the reactor along with a stream of anhydrous hydrogen fluoride gas.
 - The gaseous mixture passes over the catalyst bed, where the chlorine-fluorine exchange occurs.
 - The product stream exiting the reactor is cooled to condense the organic components and unreacted starting material.
 - The crude product is washed with a basic aqueous solution (e.g., NaHCO_3) to neutralize any remaining acidic gases (HF, HCl).

- The organic phase is separated, dried, and purified, typically by fractional distillation, to isolate the final trifluoromethylpyridine product.



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Conceptual experimental workflow for a vapor-phase fluorination reaction.

Safety and Handling

2-Methyl-5-(trifluoromethyl)pyridine is a hazardous chemical that requires strict safety measures during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Description
Hazard	H226	Flammable liquid and vapour.
H302 + H332	Harmful if swallowed or if inhaled.	
H311	Toxic in contact with skin.	
H314	Causes severe skin burns and eye damage.	
H335	May cause respiratory irritation.	
Precaution	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261	Avoid breathing mist or vapours.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

- Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, impervious gloves, and chemical safety goggles or a face shield.[\[11\]](#) Respiratory protection

is required if vapors or aerosols are generated.

- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from heat and all sources of ignition. The storage area should be locked up or accessible only to authorized personnel.
- **Spills:** In case of a spill, evacuate the area and move upwind. Use non-sparking tools and absorbent materials for cleanup. Prevent spillage from entering drains or waterways.[11]

Conclusion

2-Methyl-5-(trifluoromethyl)pyridine is a fundamentally important chemical intermediate whose value is derived from the unique properties of the trifluoromethylpyridine scaffold. Its application in the synthesis of a multitude of high-value agrochemical and pharmaceutical products underscores its significance in modern chemistry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and developers aiming to leverage this versatile building block for the creation of novel and effective molecules.

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